molecular formula C17H18N2OS B495158 2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole

2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole

Cat. No.: B495158
M. Wt: 298.4g/mol
InChI Key: FRFYBOSGZLWJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptoethylamine and 2-phenoxyethyl bromide.

    Formation of Intermediate: The reaction between 2-mercaptoethylamine and 2-phenoxyethyl bromide in the presence of a base, such as potassium carbonate, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the benzimidazole ring structure.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole
  • 2-Ethylsulfanyl-1-(2-methoxy-ethyl)-1H-benzoimidazole
  • 2-Phenylsulfanyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole

Uniqueness

2-Ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4g/mol

IUPAC Name

2-ethylsulfanyl-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C17H18N2OS/c1-2-21-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

FRFYBOSGZLWJAP-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Origin of Product

United States

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